2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazol-urea derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They contain a thiazole ring, which is an aromatic heterocyclic compound, and a urea group .
Synthesis Analysis
Thiazol-urea derivatives can be synthesized from commercially available compounds such as 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .Molecular Structure Analysis
The molecular structure of thiazol-urea derivatives is characterized by the presence of a thiazole ring and a urea group . The thiazole ring is an important aromatic heterocyclic moiety found in a large number of anticancer agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazol-urea derivatives include the reaction of 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea to form the thiazol-urea core, followed by the reduction of the nitro compounds with Fe-NH4Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazol-urea derivatives can vary depending on the specific substituents attached to the thiazole ring and the urea group . For example, some thiazol-urea derivatives have been found to have more aqueous solubility than Sorafenib .Wissenschaftliche Forschungsanwendungen
- Targeted Kinase Inhibition : Derived from the structure-activity relationship of compounds like Sorafenib and Quizartinib, this thiazol-urea derivative was designed to improve the druggability of target compounds . Specifically, compound 6h demonstrated potent anti-hepatocellular carcinoma activity, particularly against HepG2 cells, with an IC50 of 5.62 μM. It effectively inhibited C-RAF/FLT3 kinases, suppressed HepG2 colony formation, and induced cell cycle arrest and apoptosis. These findings suggest that compound 6h represents a novel C-RAF/FLT3 inhibitor deserving further investigation.
- Aqueous Solubility Enhancement : Low aqueous solubility is a common challenge in kinase inhibitor formulation. Compound 6h was predicted to have better aqueous solubility than Sorafenib, which is significant for drug development . This property could enhance its bioavailability and therapeutic efficacy.
- Thiazole Moiety : Thiazole is an essential aromatic heterocyclic moiety found in many successful anticancer agents. FDA-approved drugs containing thiazole, such as Dasatinib and Dabrafenib, have achieved remarkable results . Researchers continue to explore thiazole derivatives, including 4-phenylthiazol compounds, for their potential in inhibiting cancer cell proliferation, migration, and invasion.
- Hydrophilic Side Moiety : The design of thiazol-urea derivatives with hydrophilic side moieties aims to enhance their pharmacokinetic properties. Such modifications can impact solubility, distribution, and overall drug behavior .
Cancer Research
Drug Development
Medicinal Chemistry
Chemical Synthesis
Pharmacokinetics and ADMET Properties
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on thiazol-urea derivatives could include further exploration of their potential as anticancer agents, as well as investigation of other potential therapeutic applications . Additionally, modifications to the thiazol-urea core structure could be explored to improve the druggability of these compounds .
Eigenschaften
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-3-4-8-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-6-12(18)9-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQYNXOBUTJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.